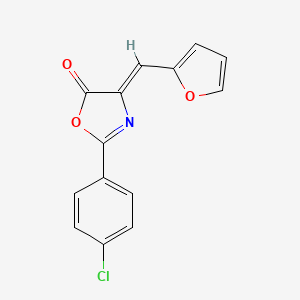
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, also known as Diuron, is a widely used herbicide that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea inhibits photosynthesis by blocking the electron transport chain in chloroplasts. Specifically, it inhibits the photosystem II complex, which is responsible for the oxidation of water and the generation of oxygen. This leads to a decrease in the production of ATP and NADPH, which are essential for the synthesis of carbohydrates in plants.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to have a wide range of biochemical and physiological effects on plants and animals. In plants, it can cause chlorosis, stunting, and reduced growth. In animals, it can cause liver and kidney damage, as well as reproductive and developmental abnormalities.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has several advantages as a tool for scientific research. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations. It can be toxic to some organisms, and its effects on soil microorganisms can be complex and difficult to interpret.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea. One area of research is the development of more effective and environmentally friendly herbicides that can replace N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea and other similar compounds. Another area of research is the study of the effects of N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea on non-target organisms such as bees and other pollinators. Finally, the use of N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea as a tool for studying the role of photosynthesis in different organisms and ecosystems is an area of ongoing research.
Conclusion:
In conclusion, N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is a widely used herbicide that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has several advantages as a tool for scientific research, its potential toxic effects on some organisms and the complex effects on soil microorganisms should be carefully considered when using it in experiments.
Synthesemethoden
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is synthesized by the reaction of 2,3-dichloroaniline with 4,6-dimethyl-2-pyridinethiol in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline solid that is highly soluble in organic solvents such as acetone and chloroform.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been widely used as a herbicide to control weeds in various crops such as cotton, sugarcane, and citrus. However, it has also been studied for its potential applications in scientific research. N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea can be used as a tool to study the role of photosynthesis in plants and algae. It has also been used to study the effect of herbicides on the microbial community in soil.
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3S/c1-8-6-9(2)17-12(7-8)19-14(20)18-11-5-3-4-10(15)13(11)16/h3-7H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRYKCRWZWKBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NC2=C(C(=CC=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)

![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)

![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)



![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)
